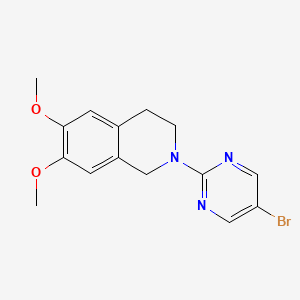![molecular formula C16H20N4O3S B12240270 8-Methyl-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12240270.png)
8-Methyl-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by its intricate tricyclic framework, which includes multiple heteroatoms and functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in these reactions include phenoxyethylamine, methylating agents, and thiol-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Commonly involves the replacement of specific atoms or groups within the molecule to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups .
Scientific Research Applications
8-Methyl-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Methyl-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide Derivatives: These compounds share the phenoxyethyl group and exhibit similar biological activities.
Thiazole Derivatives: Known for their antimicrobial properties and structural similarities.
Tricyclic Compounds:
Uniqueness
8-Methyl-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione stands out due to its unique combination of structural features, including the presence of sulfur and multiple nitrogen atoms within a tricyclic framework.
Properties
Molecular Formula |
C16H20N4O3S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
8-methyl-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione |
InChI |
InChI=1S/C16H20N4O3S/c1-18-14(21)13-12(7-10-24-13)20-15(18)17-19(16(20)22)8-9-23-11-5-3-2-4-6-11/h2-6,12-13,15,17H,7-10H2,1H3 |
InChI Key |
AEUWZHACDZZYLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2NN(C(=O)N2C3CCSC3C1=O)CCOC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12240195.png)
![4-Cyclobutyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12240196.png)
![N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B12240198.png)

![3-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12240208.png)
![2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B12240226.png)
![N-cyclopentyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12240231.png)
![5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12240238.png)


![4-Methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B12240257.png)
![6-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline](/img/structure/B12240264.png)
![4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B12240278.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12240287.png)
